N-(4-ethoxyphenyl)-2-(2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide
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Overview
Description
N-(4-ETHOXYPHENYL)-2-(2-{[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]METHYL}-5-METHOXY-4-OXO-1,4-DIHYDROPYRIDIN-1-YL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a furan ring, a piperazine moiety, and a dihydropyridine core, making it an interesting subject for chemical research and potential pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ETHOXYPHENYL)-2-(2-{[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]METHYL}-5-METHOXY-4-OXO-1,4-DIHYDROPYRIDIN-1-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of the key intermediates. The process may include:
Formation of the Furan-2-Carbonyl Piperazine Intermediate: This step involves the reaction of furan-2-carboxylic acid with piperazine under appropriate conditions to form the furan-2-carbonyl piperazine intermediate.
Synthesis of the Dihydropyridine Core: The dihydropyridine core can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Coupling Reactions: The final step involves coupling the furan-2-carbonyl piperazine intermediate with the dihydropyridine core and the 4-ethoxyphenyl group under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-ETHOXYPHENYL)-2-(2-{[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]METHYL}-5-METHOXY-4-OXO-1,4-DIHYDROPYRIDIN-1-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring and the dihydropyridine core can be oxidized under specific conditions.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and dihydropyridine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid derivatives, while reduction of the carbonyl groups may produce corresponding alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-ETHOXYPHENYL)-2-(2-{[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]METHYL}-5-METHOXY-4-OXO-1,4-DIHYDROPYRIDIN-1-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
N-(4-Ethoxyphenyl) Azetidin-2-ones: These compounds share the 4-ethoxyphenyl group and have been studied for their biological activity.
Furan-2-Carbonyl Piperazine Derivatives: Compounds with similar furan and piperazine moieties have been explored for their potential therapeutic applications.
Uniqueness
N-(4-ETHOXYPHENYL)-2-(2-{[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]METHYL}-5-METHOXY-4-OXO-1,4-DIHYDROPYRIDIN-1-YL)ACETAMIDE is unique due to its combination of structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C26H30N4O6 |
---|---|
Molecular Weight |
494.5 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-[2-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-5-methoxy-4-oxopyridin-1-yl]acetamide |
InChI |
InChI=1S/C26H30N4O6/c1-3-35-21-8-6-19(7-9-21)27-25(32)18-30-17-24(34-2)22(31)15-20(30)16-28-10-12-29(13-11-28)26(33)23-5-4-14-36-23/h4-9,14-15,17H,3,10-13,16,18H2,1-2H3,(H,27,32) |
InChI Key |
WONHDGQKVATDQY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CN3CCN(CC3)C(=O)C4=CC=CO4)OC |
Origin of Product |
United States |
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